5-(Aminomethyl)-2-(cyclohexyloxy)phenol
Description
5-(Aminomethyl)-2-(cyclohexyloxy)phenol is a phenolic derivative characterized by a cyclohexyloxy substituent at the 2-position and an aminomethyl group at the 5-position of the aromatic ring. The aminomethyl moiety may be introduced via reductive amination or via protective-group chemistry, as seen in related phenolic amines .
This compound’s structural features—a bulky cyclohexyl ether and a polar aminomethyl group—impart unique physicochemical properties.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(aminomethyl)-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,15H,1-5,9,14H2 |
InChI Key |
UXMDZVNWXWJYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to a series of reactions to introduce the aminomethyl and cyclohexyloxy groups.
Reaction Conditions: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where phenol reacts with formaldehyde and a primary amine under acidic conditions. The cyclohexyloxy group can be introduced via an etherification reaction using cyclohexanol and an appropriate catalyst.
Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-(cyclohexyloxy)phenol exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The cyclohexyloxy group in the target compound significantly increases molecular weight (221.30) compared to simpler analogs like 5-(Aminomethyl)-2-fluorophenol HCl (177.60). This bulky substituent also reduces water solubility but enhances lipid membrane penetration, making it suitable for central nervous system (CNS) applications . Halogenated analogs (e.g., 2-chloro or 5-bromo derivatives) exhibit higher molecular weights and distinct electronic effects. For example, the brominated cyclohexyl ester (299.16 g/mol) shows antimicrobial activity due to the electron-withdrawing bromine atom enhancing electrophilic reactivity .
Functional Group Diversity: Aminomethyl vs. Benzoxazolyl Groups: While the target compound’s aminomethyl group enables hydrogen bonding and pH-dependent solubility, benzoxazolyl-containing analogs (e.g., 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol) exhibit rigid planar structures conducive to fluorescence and photostability, often used in imaging agents . Ester vs. Ether Linkages: Cyclohexyl esters (e.g., cyclohexyl 5-bromo-2-hydroxybenzoate) are more hydrolytically labile than ethers, making them suitable for prodrug designs .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protection/deprotection strategies for the aminomethyl group, whereas benzoxazolyl derivatives are synthesized via condensation reactions between aminophenols and carboxylic acids . Halogenated analogs (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) are often synthesized via Friedel-Crafts acylation or electrophilic substitution, achieving yields up to 38% under optimized conditions .
Fluorinated analogs (e.g., 5-(Aminomethyl)-2-fluorophenol HCl) are prioritized in radiopharmaceuticals due to fluorine-18’s utility in PET imaging . Benzoxazolyl derivatives are employed in optoelectronics and as fluorescent tags due to their extended conjugation and stability .
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